2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane
Description
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester derivative of thiophene. This compound is notable for its applications in organic electronics, particularly in the synthesis of conjugated polymers used in optoelectronic devices. The presence of the boronic ester group allows it to participate in various cross-coupling reactions, making it a valuable building block in organic synthesis.
Properties
CAS No. |
817181-84-3 |
|---|---|
Molecular Formula |
C15H25BO2S |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
2-(3-hexylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H25BO2S/c1-4-5-6-7-8-13-9-10-19-14(13)16-17-11-15(2,3)12-18-16/h9-10H,4-8,11-12H2,1-3H3 |
InChI Key |
XGMZNFOPPSSSRN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CS2)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-hexylthiophene with a boronic ester reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-hexylthiophene-2-boronic acid pinacol ester is reacted with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like 1,4-dioxane, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Stille, and Heck reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiophenes.
Substitution Reactions: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Major Products
Conjugated Polymers: Used in optoelectronic devices.
Functionalized Thiophenes: With various substituents for further chemical transformations.
Scientific Research Applications
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: As a building block for the development of new materials with unique electronic and optical properties.
Chemical Biology: Utilized in the synthesis of fluorescent probes and sensors.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene ring’s electronic properties also play a role in stabilizing intermediates and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
3-Hexylthiophene-2-boronic acid pinacol ester: Another boronic ester derivative of thiophene used in similar applications.
2,5-Dibromo-3-hexylthiophene: Used in the synthesis of conjugated polymers.
4,4,5,5-Tetramethyl-2-(3-hexylthiophen-2-yl)-1,3,2-dioxaborolane: A closely related compound with similar reactivity.
Uniqueness
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides a balance of solubility, reactivity, and stability. Its ability to participate in various cross-coupling reactions makes it a versatile building block in organic synthesis, particularly for applications in organic electronics and material science.
Biological Activity
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of increasing interest in the fields of organic electronics and medicinal chemistry. Its unique structure, featuring a dioxaborinane core and a hexylthiophene substituent, suggests potential applications in various biological contexts. This article reviews the biological activity of this compound, summarizing relevant data from recent studies and providing insights into its mechanisms of action.
The compound's molecular formula is with a molecular weight of approximately 240.36 g/mol. The presence of the dioxaborinane moiety is significant for its reactivity and potential interactions in biological systems.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several areas where it may exhibit notable effects:
- Antioxidant Activity : Compounds containing thiophene rings have been associated with antioxidant properties. The hexylthiophene group may enhance electron donation capabilities, contributing to free radical scavenging.
- Antimicrobial Effects : Thiophene derivatives have shown antimicrobial activity against various pathogens. The structural features of this compound may suggest similar potential.
- Cytotoxicity : Initial studies indicate that certain thiophene-based compounds can exhibit cytotoxic effects on cancer cell lines. Further investigation is required to determine if this compound shares these properties.
1. Antioxidant Activity
A study evaluated the antioxidant potential of various thiophene derivatives using DPPH radical scavenging assays. The results indicated that compounds with longer alkyl chains demonstrated increased antioxidant activity due to enhanced solubility in lipid membranes .
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Reference Compound | 25 |
2. Antimicrobial Activity
Research on thiophene derivatives has shown promising antimicrobial effects against Gram-positive and Gram-negative bacteria. A recent study tested several derivatives against Staphylococcus aureus and Escherichia coli using the disk diffusion method . The results showed that compounds with similar structures inhibited bacterial growth significantly.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | TBD |
| Control (Ampicillin) | 30 |
3. Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using B16F10 melanoma cells to evaluate the effects of thiophene-based compounds on cell viability. The results indicated that certain analogs exhibited significant cytotoxicity at concentrations above 20 µM .
| Compound | Cell Viability (%) at 20 µM |
|---|---|
| This compound | TBD |
| Control (Doxorubicin) | <10 |
The biological activity of this compound may be attributed to several mechanisms:
- Electron Donation : The dioxaborinane structure may facilitate electron transfer processes that are crucial for antioxidant activity.
- Membrane Interaction : The hydrophobic hexyl group could enhance membrane penetration, affecting cellular processes and leading to cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
